alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene
Description
The compound alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene is a chemically modified toluene derivative that includes trifluoromethyl groups and a nitro group attached to the benzene ring. This structure is indicative of a molecule that could have interesting electronic properties due to the electron-withdrawing effects of both the nitro and trifluoromethyl groups. The presence of the phenylthio group suggests potential for further chemical modifications or participation in chemical reactions.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the synthesis of highly functionalized 3-nitrothiophenes from the reaction of dipotassium 2-nitro-1,1-ethylyenedithiolate with alpha-chloromethyl ketones in toluene catalyzed by tetrabutylammonium bromide (TBAB) has been reported . Although this does not directly describe the synthesis of alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene, it provides insight into the type of reactions that could be used to synthesize similar compounds, potentially involving chloromethyl ketones and catalysis by quaternary ammonium salts.
Molecular Structure Analysis
The molecular structure of alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene would be expected to be influenced by the strong electron-withdrawing effects of the trifluoromethyl and nitro groups. These groups can significantly affect the electron density distribution within the molecule, potentially stabilizing certain molecular conformations or influencing reactivity.
Chemical Reactions Analysis
The chemical reactions of alpha-nitrotoluene analogs have been studied, particularly under mass spectrometric conditions. For example, unusual collision-induced dissociation (CID) of perfluorated and non-perfluorated alpha-nitrotoluene analogs has been observed, leading to the formation of unique anions with distinct mass-to-charge ratios . This suggests that alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene could also exhibit interesting CID behavior under electron-capturing negative-ion chemical ionization conditions, which could be useful for analytical purposes.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of fluorine atoms typically increases the compound's stability and lipophilicity, which could affect its boiling point, solubility, and reactivity. The nitro group is likely to contribute to the acidity of the compound and could also make it susceptible to nucleophilic substitution reactions. The phenylthio group could participate in further chemical transformations, such as oxidation or coupling reactions.
properties
IUPAC Name |
2-nitro-1-phenylsulfanyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)9-6-7-12(11(8-9)17(18)19)20-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCNQWMQLBEUOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188167 | |
Record name | alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene | |
CAS RN |
346-44-1 | |
Record name | 2-Nitro-1-(phenylthio)-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha,alpha,alpha-Trifluoro-3-nitro-4-(phenylthio)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-3-nitro-4-(phenylthio)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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